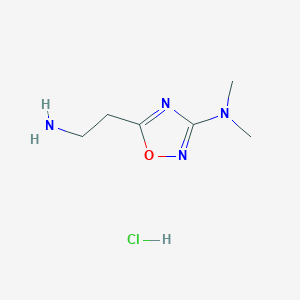![molecular formula C18H17NO3S B2518409 2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide CAS No. 2379998-19-1](/img/structure/B2518409.png)
2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide, also known as ETB, is a chemical compound that has been widely researched for its potential use in the field of medicinal chemistry. It is a member of the benzamide family of compounds, which are known for their diverse pharmacological activities. ETB has been found to possess a range of interesting properties that make it a promising candidate for further investigation.
Mechanism Of Action
The mechanism of action of 2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide is not fully understood, but it is believed to act through several different pathways. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to activate certain receptors, such as peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical And Physiological Effects
2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide has been found to have a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. It has also been found to reduce the levels of glucose and lipid in the blood, which makes it a potential candidate for the treatment of diabetes and obesity.
Advantages And Limitations For Lab Experiments
2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide has several advantages for use in lab experiments. It is easy to synthesize and relatively stable, which makes it easy to handle and store. It has also been found to have low toxicity, which makes it a safe compound to use in experiments. However, one limitation of 2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide is that it has poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research of 2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide. One potential direction is the development of new drugs based on the structure of 2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide. Researchers could modify the structure of 2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide to create new compounds with improved pharmacological properties. Another potential direction is the investigation of the effects of 2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide on other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, researchers could investigate the potential use of 2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride, which is then reacted with furan-3-ylmethylthiol to form the intermediate compound. The intermediate is then reacted with 4-bromomethylthiophene-2-carbaldehyde to form the final product, 2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide.
Scientific Research Applications
2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide has been the subject of numerous scientific studies due to its potential use as a therapeutic agent. It has been found to have a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
2-ethoxy-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-2-22-17-6-4-3-5-16(17)18(20)19-10-15-9-14(12-23-15)13-7-8-21-11-13/h3-9,11-12H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRGOVGORKCVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2518328.png)
![2-Chloro-N-[(1R,2R)-2-methoxycyclobutyl]propanamide](/img/structure/B2518329.png)
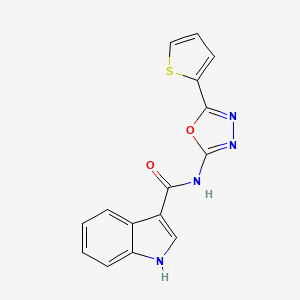
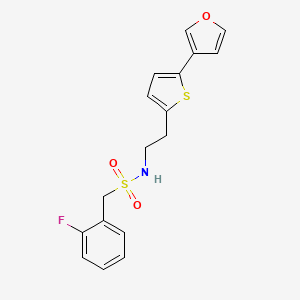
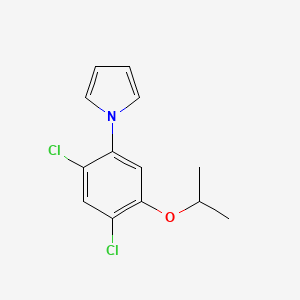
![1-[4-[3-(Trifluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2518333.png)
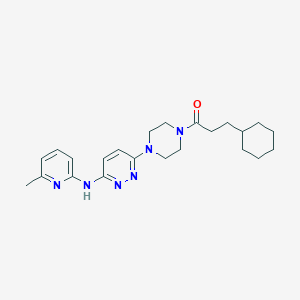
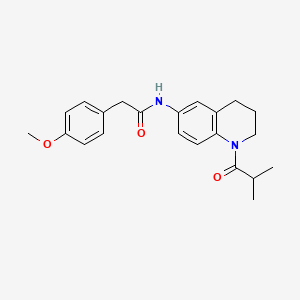
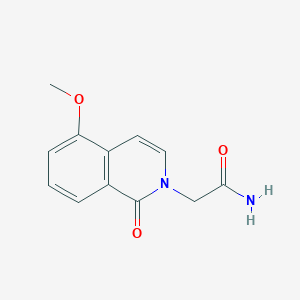
![3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518345.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine](/img/structure/B2518346.png)
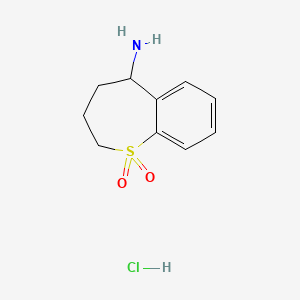
![cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine](/img/structure/B2518348.png)
